molecular formula C21H27Cl3N2O3 B12423334 (S)-Cetirizine-d4 (dihydrochloride)

(S)-Cetirizine-d4 (dihydrochloride)

Cat. No.: B12423334
M. Wt: 465.8 g/mol
InChI Key: PGLIUCLTXOYQMV-LRQQSIOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isotopic Labeling in Modern Drug Discovery and Development

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. In drug discovery, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as radioactive isotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), are commonly used. sigmaaldrich.comlgcstandards.com This labeling allows scientists to trace the path of a drug within a biological system with high precision. sigmaaldrich.com

One of the most critical applications of isotopic labeling is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. sigmaaldrich.comtudelft.nljuniperpublishers.com By using a labeled version of a drug, researchers can track its journey through the body, quantifying how it is absorbed, where it is distributed, how it is metabolized into other compounds, and how it is ultimately eliminated. lgcstandards.comtudelft.nl This information is vital for understanding a drug's pharmacokinetic profile and is a regulatory requirement for new drug applications. tudelft.nl Furthermore, isotopically labeled compounds, such as (S)-Cetirizine-d4, serve as invaluable internal standards in bioanalytical methods, like mass spectrometry, ensuring the accurate quantification of the target drug in biological matrices such as plasma and urine. nih.gov

Theoretical Basis and Rationale for Deuterium Incorporation in Chiral Drug Candidates

The substitution of hydrogen with its heavier, stable isotope, deuterium, is a subtle yet powerful strategy in drug design. The foundational principle behind this approach is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength, which can be 6 to 10 times greater, means that breaking a C-D bond requires more energy.

Many drugs are broken down in the body by metabolic enzymes, such as the Cytochrome P450 (CYP450) family, in processes that involve the cleavage of C-H bonds. nih.gov By strategically replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of metabolism at that position can be significantly slowed down. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing.

This strategy becomes particularly interesting when applied to chiral drugs . Chiral molecules exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to undesirable side effects. lgcstandards.comnih.gov In some cases, the less active enantiomer can convert into the active one in vivo. For chiral compounds where the stereocenter is prone to rapid interconversion (enantiomerization), isolating the beneficial enantiomer is challenging. Deuterium incorporation at or near the chiral center can stabilize it, a process known as Deuterium-Enabled Chiral Switching (DECS) . lgcstandards.comresearchgate.netresearchgate.net This technique can slow the rate of interconversion, allowing for the development of a single, more effective enantiomer as a drug. nih.govresearchgate.netresearchgate.net

Overview of (S)-Cetirizine and its Deuterated Analog, (S)-Cetirizine-d4 (dihydrochloride), in Preclinical and Analytical Research

Cetirizine (B192768) is a widely used second-generation antihistamine. lgcstandards.com It is a chiral molecule and is typically marketed as a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. Research has shown that the antihistaminic activity of cetirizine resides primarily in the (R)-enantiomer, also known as levocetirizine (B1674955). lgcstandards.com The (S)-enantiomer is considered to be significantly less active or even inactive. lgcstandards.com

(S)-Cetirizine-d4 (dihydrochloride) is the deuterium-labeled version of the less active S-enantiomer of cetirizine. The "d4" indicates that four hydrogen atoms have been replaced by deuterium atoms, typically on the ethoxy group of the molecule. nih.gov Its primary and most documented role in research is as an internal standard for analytical and pharmacokinetic studies. When quantifying levels of cetirizine or its individual enantiomers in biological samples, (S)-Cetirizine-d4 is added in a known amount. Because it is chemically almost identical to the analyte but has a different mass, it can be distinguished by mass spectrometry. This allows for highly accurate and precise measurements by correcting for any loss of sample during preparation. nih.gov

Beyond its use as an internal standard, the study of (S)-Cetirizine-d4 is relevant for preclinical research in several ways. Investigating the metabolic stability of (S)-Cetirizine-d4 compared to its non-deuterated counterpart can provide insights into the metabolic pathways of the (S)-enantiomer. Understanding if and how the less active enantiomer is metabolized or potentially converted to the active (R)-enantiomer is crucial for a complete characterization of the racemic drug. Chiral separation techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, have been developed to separate the enantiomers of cetirizine, and these methods are essential for studying the behavior of each enantiomer individually. researchgate.net

Table 1: Physicochemical Properties of (S)-Cetirizine-d4 (dihydrochloride) This table is interactive. Click on the headers to sort.

Property Value
Molecular Formula C₂₁H₂₁D₄ClN₂O₃ · 2HCl
Molecular Weight ~465.83 g/mol
Form Dihydrochloride (B599025) salt
Appearance White to Off-White Solid
Primary Application Internal Standard in Analytical Assays

Data sourced from publicly available supplier information.

Table 2: Analytical Methods for Chiral Separation of Cetirizine Enantiomers This table is interactive. Click on the headers to sort.

Analytical Technique Chiral Selector/Stationary Phase Key Findings
Capillary Electrophoresis (CE) Heptakis(2,3-diacetyl-6-sulfato)-beta-CD Successful validation for quantifying levocetirizine and its distomer. researchgate.net
Capillary Electrophoresis (CE) Sulfobutyl ether-β-CD Rapid and specific chiral separation suitable for routine analysis.
High-Performance Liquid Chromatography (HPLC) Immobilized human serum albumin (HSA) Achieved baseline separation of enantiomers.
High-Performance Liquid Chromatography (HPLC) Ovomucoid column Successful separation of enantiomers without derivatization.

This table summarizes findings from various research articles on the separation of cetirizine enantiomers.

Properties

Molecular Formula

C21H27Cl3N2O3

Molecular Weight

465.8 g/mol

IUPAC Name

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1/i14D2,15D2;;

InChI Key

PGLIUCLTXOYQMV-LRQQSIOKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for S Cetirizine D4 Dihydrochloride

Strategies for Deuterium (B1214612) Incorporation in Chiral Organic Molecules

The introduction of deuterium into complex organic molecules, particularly those with chiral centers, requires precise and selective synthetic methods. Several key strategies have been developed to achieve this, each with its own advantages and limitations.

De Novo Synthesis with Deuterated Starting Materials and Reagents

De novo synthesis, which translates to "from the beginning," involves the construction of the target molecule from simple, often commercially available, deuterated starting materials and reagents. acs.orgwikipedia.org This approach offers a high degree of control over the position and number of deuterium atoms incorporated into the final structure. nih.gov For the synthesis of a molecule like (S)-Cetirizine-d4, this could involve using deuterated forms of key precursors. nih.gov For instance, the synthesis of deuterated amines, a core component of the cetirizine (B192768) structure, can be achieved using deuterated precursors. nih.gov The processes developed for existing deuterated drugs often rely on simple deuterated building blocks such as D₂O, CD₃I, and CD₃OD. nih.gov

Hydrogen/Deuterium Exchange Reactions (H/D-Ex)

Hydrogen/Deuterium (H/D) exchange reactions are a powerful method for introducing deuterium into a molecule in the later stages of a synthetic sequence. acs.org These reactions involve the replacement of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). wikipedia.orglibretexts.org The exchange can be catalyzed by acids, bases, or metals. wikipedia.org For molecules with acidic protons, such as those alpha to a carbonyl group, H/D exchange can be a straightforward method for deuteration. libretexts.org In the context of chiral molecules, care must be taken to avoid racemization if the exchange occurs at a stereocenter. However, this method can also be used to stabilize chiral centers that are prone to rapid stereoisomerization. acs.orgnih.govnih.gov

Catalytic Asymmetric Deuteration Approaches

Catalytic asymmetric deuteration has emerged as a highly efficient method for the enantioselective incorporation of deuterium. nih.gov These methods utilize chiral catalysts to control the stereochemistry of the deuteration process, leading to the formation of a specific enantiomer. nih.gov Various approaches have been developed, including:

Asymmetric Reduction and Asymmetric Deuteration of Prochiral Compounds: This is a primary strategy for creating deuterium-containing stereogenic centers. nih.gov

Biocatalytic Reductive Deuteration: This method uses enzymes, such as NADH-dependent reductases, to achieve highly selective and asymmetric deuteration under mild conditions, using D₂O as the deuterium source. doaj.orgbohrium.com

Transition Metal-Catalyzed Deuteration: Transition metals like iridium, rhodium, and palladium can catalyze the selective deuteration of organic molecules. marquette.eduacs.orgacs.org For instance, iridium(I) NHC/phosphine catalysts have been used for the selective C2 deuteration of indole (B1671886) derivatives. acs.org Nickel catalysts have also been employed in the asymmetric transfer deuteration of unsaturated esters. marquette.edu

Photochemical Asymmetric Radical Deuteration: This metal-free approach uses chiral thiols as catalysts and D₂O as the deuterium source under visible-light irradiation to achieve asymmetric deuteration at non-benzylic positions. researchgate.net

Enantioselective Synthesis of Deuterated Chiral Compounds

The synthesis of a specific enantiomer of a deuterated chiral drug, such as (S)-Cetirizine-d4, is crucial as different enantiomers can have different pharmacological activities. nih.gov Several methods are employed to achieve enantioselectivity:

Chiral Resolution: This involves the separation of a racemic mixture of a deuterated compound. A common technique is preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase. acs.orgacs.org For cetirizine, an efficient synthesis of the enantiomerically pure form has been achieved through the chiral HPLC separation of a cetirizine amide precursor. acs.orgacs.org

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. This can be accomplished through various catalytic asymmetric reactions as described in the previous section. nih.gov For example, the enantioselective synthesis of α-deuterated chiral α-amino acids has been achieved through the dynamic kinetic resolution of racemic azlactones using organocatalysts. nih.govrsc.org

Deuterium-Enabled Chiral Switching (DECS): This strategy is particularly useful for chiral compounds that rapidly interconvert between their enantiomeric forms. acs.orgnih.govnih.gov By replacing the labile hydrogen at the chiral center with deuterium, the rate of interconversion can be significantly reduced, allowing for the separation and characterization of the individual, now stable, enantiomers. acs.orgnih.govnih.govmorressier.com

Optimization of Site-Selectivity and Stereoselectivity in Deuterium Incorporation

Achieving high levels of both site-selectivity (the specific location of deuterium incorporation) and stereoselectivity (the three-dimensional arrangement of the deuterium atom) is a key challenge in the synthesis of deuterated chiral compounds. nih.gov

Site-Selectivity: The choice of synthetic strategy plays a major role in determining site-selectivity.

De novo synthesis offers precise control over the location of deuterium by using specifically labeled building blocks. nih.gov

Directed H/D exchange reactions, often using transition metal catalysts, can achieve high regioselectivity. For instance, iridium catalysts can be used to direct deuteration to specific positions on N-heterocycles. acs.org The selection of appropriate reaction conditions, such as acidic or basic media and temperature, can also allow for site-selective deuterium incorporation. nih.gov

Stereoselectivity: Stereoselectivity is paramount when creating a chiral center.

Catalytic asymmetric deuteration methods are designed to provide high levels of enantioselectivity. nih.govmarquette.edu The choice of the chiral catalyst and reaction conditions is critical for controlling the stereochemical outcome.

In DECS, while the initial deuteration may produce a racemic mixture, the subsequent separation of the stabilized enantiomers achieves the desired stereoselectivity. acs.orgnih.gov

Computational studies can aid in understanding the factors that control stereoselectivity, such as non-covalent interactions between the substrate and the catalyst. researchgate.net

The following table summarizes various catalytic systems and their effectiveness in achieving selective deuteration:

Catalytic SystemSubstrate TypeSelectivityReference
NADH-dependent reductasesCarbonyls, AlkenesHigh chemo-, stereo-, and regio-selectivity bohrium.com
Nickel/DuPhosα,β-unsaturated estersGood to excellent enantioselectivity marquette.edu
Iridium(I) NHC/phosphineIndoles, azaindoles, pyrrolesHigh site-selectivity for C2 position acs.org
Chiral thiol (photochemical)Exocyclic olefinsHigh enantioselectivity at non-benzylic positions researchgate.net
Squaramide-based cinchona alkaloidsRacemic azlactonesHigh enantioselectivity for α-deuterated amino acids rsc.org

Scalability Considerations for Research-Scale Deuterated Pharmaceutical Intermediates and Analogs

The transition from a laboratory-scale synthesis to a larger, research-scale production of deuterated compounds like (S)-Cetirizine-d4 requires careful consideration of several factors. While full-scale industrial production has its own set of challenges, even producing gram-to-kilogram quantities for extensive research necessitates an efficient and scalable route.

Key considerations for scalability include:

Cost and Availability of Starting Materials: The cost of deuterated reagents can be a significant factor. nih.gov Utilizing readily available and inexpensive deuterium sources like D₂O is often preferred. marquette.eduresearchgate.net

Efficiency and Number of Synthetic Steps: A shorter synthetic route is generally more efficient and cost-effective. google.com Minimizing the number of steps reduces material loss and labor.

Purification Methods: The chosen purification method must be scalable. While preparative HPLC is effective for chiral separations, it can be expensive and time-consuming for large quantities. acs.orgacs.org Crystallization or salt formation techniques are often more amenable to scale-up. acs.org

Reaction Conditions: The reaction conditions, including temperature, pressure, and the use of hazardous reagents, must be manageable on a larger scale.

Robustness and Reproducibility: The synthesis must be robust and consistently produce the desired product with high purity and isotopic enrichment.

An example of a scalable synthesis is the preparation of enantiomerically pure cetirizine, where over 1 kg of each enantiomer was produced via chiral HPLC separation of an amide intermediate. acs.org This demonstrates that with careful process development, even sophisticated separation techniques can be scaled for research needs.

Advanced Analytical Techniques for S Cetirizine D4 Dihydrochloride Studies

Application of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalytical Research

In the realm of quantitative bioanalytical research, stable isotope-labeled internal standards (SIL-IS) are paramount for achieving high accuracy and precision. scispace.comresearchgate.net The use of a SIL-IS, such as (S)-Cetirizine-d4, is considered the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. scispace.com The fundamental principle behind using a SIL-IS is that its chemical and physical properties are nearly identical to the analyte of interest. acanthusresearch.com This similarity ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.comnih.gov Consequently, the SIL-IS can effectively compensate for variations in sample extraction recovery, matrix effects, and instrument response, leading to more reliable and reproducible quantification. researchgate.netnih.gov

Deuterium-labeled compounds are a common choice for SIL-IS due to their relative ease of synthesis. researchgate.net However, it is crucial to position the deuterium (B1214612) labels on non-exchangeable sites within the molecule to prevent the loss or exchange of deuterium with protons from the solvent or matrix. acanthusresearch.com Generally, a mass difference of three or more mass units between the analyte and the SIL-IS is desirable to avoid spectral overlap. acanthusresearch.com While highly effective, researchers must be aware that deuterium labeling can sometimes lead to slight differences in chromatographic retention times compared to the non-labeled analyte, a phenomenon known as the isotope effect. scispace.comresearchgate.netoup.com

Table 1: Key Characteristics and Advantages of Stable Isotope-Labeled Internal Standards (SIL-IS)

Feature Description
Chemical Similarity SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects.
Mass Difference A distinct mass difference allows for simultaneous detection and differentiation from the analyte by the mass spectrometer without spectral overlap.
Correction for Variability Compensates for procedural variations including extraction efficiency, injection volume, and ionization suppression or enhancement.
Improved Accuracy Leads to higher accuracy and precision in quantitative results compared to using structural analogue internal standards.

| Gold Standard | Widely regarded as the preferred internal standard for quantitative LC-MS bioanalysis. scispace.com |

Mass Spectrometry (MS) Applications for Deuterated Compounds

Mass spectrometry is an indispensable tool for the analysis of deuterated compounds, offering high sensitivity and specificity. The mass difference introduced by deuterium labeling allows for clear differentiation from the unlabeled analogue, which is fundamental for its use as an internal standard and in metabolic studies. spectroscopyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the precise quantification of compounds in complex biological matrices. mdpi.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com For the analysis of (S)-Cetirizine-d4, a specific LC-MS/MS method would typically employ a deuterated internal standard to ensure accuracy. nih.gov

The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.gov In an MRM experiment, a specific precursor ion (the protonated molecule of the analyte or internal standard) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then monitored by the second mass analyzer. This process provides a high degree of specificity, minimizing interferences from other components in the sample. For cetirizine (B192768) and its deuterated analogue, specific precursor-to-product ion transitions are monitored. nih.gov

Table 2: Example of LC-MS/MS Parameters for Cetirizine Analysis

Parameter Setting Reference
Chromatographic Column C18 column nih.gov
Mobile Phase A combination of ammonium (B1175870) acetate, water, and methanol nih.gov
Ionization Mode Positive Ion Electrospray Ionization (ESI+) nih.gov
MRM Transition (Cetirizine) 389.26 → 201.09 nih.gov

| MRM Transition (Cetirizine-d4) | 393.09 → 201.10 | nih.gov |

High-Resolution Mass Spectrometry for Metabolite Identification in Non-Human Systems

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation and identification of metabolites in non-human systems. bohrium.comresearchgate.net Unlike nominal mass instruments, HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) provide very high mass accuracy (typically below 5 ppm). nih.gov This high accuracy allows for the confident determination of the elemental composition of a detected ion. nih.govthermofisher.com

When studying the metabolism of a deuterated drug like (S)-Cetirizine-d4, HRMS can be used to identify potential metabolites by searching for compounds that retain the deuterium label. The mass difference between the parent drug and its metabolites, combined with the accurate mass measurement, helps in proposing and confirming metabolic pathways. Furthermore, techniques like hydrogen-deuterium exchange (HDX) coupled with mass spectrometry can provide insights into the structural dynamics of proteins upon binding to a ligand, which is valuable in understanding drug-target interactions within non-human biological systems. nih.govnih.gov

Table 3: Advantages of HRMS in Metabolite Identification

Advantage Description
High Mass Accuracy Enables the determination of elemental composition from an accurately measured m/z value, significantly narrowing down potential candidates. thermofisher.com
High Resolution Allows for the separation of isobaric ions (ions with the same nominal mass but different elemental compositions), reducing ambiguity. thermofisher.com
Isotopic Pattern Analysis The fine structure of isotopic peaks can further confirm the elemental composition of an unknown metabolite.

| Enhanced Confidence | Provides a higher degree of confidence in metabolite annotation and identification compared to nominal mass spectrometry. bohrium.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating the structure of molecules. nobracat-isotopes.com In the context of deuterated compounds such as (S)-Cetirizine-d4, NMR plays a crucial role in verifying the successful incorporation and specific location of deuterium atoms within the molecular structure. chemrxiv.org

Proton NMR (¹H NMR) is often used to confirm deuteration by observing the disappearance of signals at specific chemical shifts where protons have been replaced by deuterium. sigmaaldrich.com For a more direct analysis, Deuterium NMR (²H NMR) can be employed. Although deuterium has a lower magnetogyric ratio and is less sensitive than protons, ²H NMR provides direct evidence of the deuterium's chemical environment and can be used to determine the level of deuterium enrichment. sigmaaldrich.comhuji.ac.il For highly deuterated compounds, where residual proton signals are weak, ²H NMR becomes an essential tool for both structural verification and purity assessment. sigmaaldrich.com

Table 4: Applications of NMR in the Analysis of Deuterated Compounds

NMR Technique Application
Proton NMR (¹H NMR) Confirms deuteration through the absence of proton signals at expected positions.
Deuterium NMR (²H NMR) Directly observes the deuterium nuclei, confirming the location of the label and allowing for the determination of isotopic enrichment. sigmaaldrich.com

| 2D Correlation Spectroscopy | Techniques like ²H-¹H COSY can be used to establish correlations and confirm the precise location of deuterium atoms in complex molecules. chemrxiv.org |

Chromatographic Methods for Deuterated Chiral Compound Separation and Analysis

Chromatographic techniques are fundamental for the separation and analysis of chiral compounds. The primary methods used include high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC). chiralpedia.comnih.govrotachrom.com For non-volatile pharmaceutical compounds like cetirizine, HPLC is the most common and versatile technique. chiralpedia.comwvu.edu The separation of enantiomers is achieved by creating a chiral environment, most often through the use of a chiral stationary phase (CSP). wvu.edu

Chiral Chromatography for Enantiomeric Purity Assessment of (S)-Cetirizine-d4

Assessing the enantiomeric purity of a single-enantiomer compound like (S)-Cetirizine-d4 is critical. Chiral HPLC is the method of choice for this purpose. nih.gov The technique utilizes a column packed with a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. chiralpedia.com This differential interaction leads to different retention times, allowing for their separation and quantification.

For the separation of cetirizine enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective. researchgate.netresearchgate.net For instance, a Chiralpak AS-3R column has been used for the enantiopurity assessment of levocetirizine (B1674955) (the (R)-enantiomer of cetirizine). nih.gov The development of a robust chiral separation method involves optimizing the mobile phase composition, which often consists of a buffer and an organic modifier like acetonitrile, to achieve baseline separation of the enantiomers. researchgate.netsemanticscholar.org This allows for the accurate determination of the enantiomeric excess and the detection of any minute quantities of the unwanted enantiomer.

Table 5: Examples of Chiral HPLC Conditions for Cetirizine Enantiomer Separation

Chiral Stationary Phase Mobile Phase Example Application Reference
Chiralcel OD-R Perchlorate solution with acetonitrile Separation of cetirizine enantiomers researchgate.net
Ultron ES-OVM (Ovomucoid) Acetonitrile and phosphate (B84403) buffer (pH 6.20) Separation of cetirizine enantiomers semanticscholar.org
Phenomenex Lux Cellulose-4 Trifluoroacetic acid and Acetonitrile Enantioselective analysis of Cetirizine researchgate.net

| Chiralpak AS-3R | Not specified | Enantiopurity assessment of Levocetirizine | nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Related Analogs

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation of polar and hydrophilic compounds, such as cetirizine and its analogs. nih.gov HILIC utilizes a polar stationary phase with a high concentration of an organic solvent in the mobile phase, which is effective for retaining and separating compounds that are poorly retained in reversed-phase chromatography. nih.govlcms.cz

The United States Pharmacopeia (USP) monograph for cetirizine hydrochloride outlines a HILIC method for assay and organic impurities, highlighting its regulatory acceptance. lcms.cz Studies have demonstrated the successful migration of HILIC methods from older HPLC systems to modern ones, ensuring consistent and even improved results. lcms.cz For instance, a HILIC method for cetirizine hydrochloride was successfully transferred from legacy HPLC systems to a modern Alliance iS HPLC System, meeting all suitability criteria and showing comparable chromatography with enhanced sensitivity. lcms.cz

In the context of bioanalysis, a high-throughput HILIC-tandem mass spectrometry (MS/MS) method was developed for the determination of cetirizine in human plasma. nih.gov This method employed a Betasil silica (B1680970) column and a mobile phase of acetonitrile-water-acetic acid-trifluroacetic acid (93:7:1:0.025, v/v/v/v), achieving a rapid run time of 2.0 minutes per injection. nih.gov The use of a stable isotope-labeled internal standard, cetirizine-d8, significantly improved the method's ruggedness. nih.gov

A stability-indicating HILIC-HPLC method was also developed to determine cetirizine dihydrochloride (B599025) in bulk and pharmaceutical forms. researchgate.net This method used a Poroshell 120 Hilic column with a mobile phase of acetonitrile–0.1% formic acid (20:80 v/v) and UV detection at 235 nm. researchgate.net The study identified an oxidation degradation product using an EIS-Q-MS mass spectrometer, underscoring the method's utility in stability studies. researchgate.net

Interactive Data Table: HILIC Method Parameters for Cetirizine Analysis

ParameterUSP Monograph Migration lcms.czBioanalytical Method nih.govStability-Indicating Method researchgate.net
Stationary Phase Not specifiedBetasil silica (50 x 3 mm, 5 µm)Poroshell 120 Hilic (4.6 × 150 mm, 2.7 µm)
Mobile Phase As per USP monographAcetonitrile-water-acetic acid-trifluroacetic acid (93:7:1:0.025, v/v/v/v)Acetonitrile–0.1% formic acid (20:80 v/v)
Flow Rate Not specified0.5 mL/min1.0 mL/min
Detection Not specifiedTandem Mass Spectrometry (ESI+)UV at 235 nm
Internal Standard Not applicableCetirizine-d8Not applicable
Run Time Not specified2.0 minNot specified

Challenges in Chiral Analysis of Enantioisotopomers by Spectroscopic Methods

The chiral analysis of enantioisotopomers, which are molecules that are chiral due to isotopic substitution, presents a significant analytical challenge. nih.govresearchgate.net Standard spectroscopic methods often struggle to differentiate between these subtle stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for enantiomeric analysis. researchgate.net The use of chiral liquid crystalline media can induce different orientations in enantiomers, leading to measurable differences in quadrupolar splittings, particularly for deuterium (spin = 1) NMR. researchgate.net However, developing suitable chiral derivatizing agents for NMR can be molecule-specific and challenging. nih.gov

Mass spectrometry and fluorescence spectroscopy are other spectroscopic techniques employed for chiral analysis. researchgate.net These methods often rely on the formation of diastereomers with a chiral selector, which can then be differentiated.

A novel and promising technique is chiral tag rotational spectroscopy. nih.govresearchgate.net This gas-phase method involves the non-covalent derivatization of the enantioisotopomer with a small chiral molecule of known configuration. This creates diastereomeric complexes that have unique and distinguishable rotational spectra. nih.govresearchgate.net A key advantage of this technique is that it allows for the assignment of absolute configuration and the quantitative determination of enantiomeric excess without the need for reference standards of the enantioisotopomer, and it eliminates the risk of racemization during derivatization. nih.govresearchgate.net

Method Validation for Bioanalytical Research Applications of Deuterated Analogs

The use of deuterated analogs like (S)-Cetirizine-d4 as internal standards in bioanalytical methods is a common practice to improve accuracy and precision. nih.govnih.gov The validation of these methods is critical and must adhere to regulatory guidelines, such as those provided by the FDA. fda.gov

A typical validation process for a bioanalytical method includes the assessment of several key parameters:

Accuracy: The closeness of the determined value to the true value. For quality control (QC) samples, the accuracy should generally be within ±15% of the nominal concentration (or ±20% for the lower limit of quantification, LLOQ). fda.gov

Precision: The degree of scatter between a series of measurements. The relative standard deviation (RSD) should typically not exceed 15% (20% for LLOQ). fda.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov

Recovery: The efficiency of the extraction process. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. bepls.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov

A high-throughput HILIC-MS/MS method for cetirizine in human plasma was validated over a concentration range of 1.00-1000 ng/mL. nih.gov The inter-day precision and accuracy of the QC samples were less than 3.0% RSD and less than 6.0% relative error, respectively. The absolute extraction recovery was high for both cetirizine and its deuterated internal standard. nih.gov

Another LC-MS/MS method for cetirizine quantification in human plasma used Cetirizine-d4 as the internal standard and was validated for its application in bioequivalence studies. nih.govfda.gov The validation ensures that the analytical method is reliable for its intended purpose in research and clinical studies.

Interactive Data Table: Bioanalytical Method Validation Parameters for Cetirizine

ParameterHILIC-MS/MS Method nih.govHPLC-UV Method nih.gov
Analyte CetirizineCetirizine
Internal Standard Cetirizine-d8Not specified
Matrix Human PlasmaUrine
Concentration Range 1.00–1000 ng/mLNot specified
Inter-day Precision (RSD) <3.0%<2.0%
Inter-day Accuracy (RE) <6.0%Not specified
Extraction Recovery 84.5% - 88.0%100.5% - 104.0%
LOD Not specified0.394 µg/mL
LOQ 1.00 ng/mL1.193 µg/mL

Mechanistic and Preclinical Investigations of S Cetirizine D4 Dihydrochloride

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) on Enzymatic Transformations

The introduction of deuterium into a molecule can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.govnih.gov This effect is particularly relevant in drug metabolism, where the cleavage of carbon-hydrogen (C-H) bonds is often a rate-limiting step in enzymatic transformations. nih.govnih.gov

Alteration of Oxidative Metabolic Pathways in In Vitro Systems

The deuteration of a drug molecule can lead to shifts in its metabolic pathways, a phenomenon often referred to as "metabolic switching". nih.gov When the primary site of metabolism is protected by deuterium, making its oxidation more difficult, enzymes may target other, non-deuterated positions on the molecule. nih.gov This can result in a different profile of metabolites compared to the non-deuterated parent compound. nih.gov Studies with other deuterated compounds have shown that while the formation of the major metabolite may decrease, there can be a corresponding increase in the formation of minor metabolites. nih.gov This alteration of oxidative metabolic pathways is a key consideration in the design of deuterated drugs, as the new metabolic profile must be carefully evaluated.

Impact of Deuteration on Chiral Stability and Stereoisomer Interconversion

Cetirizine (B192768) is a chiral compound, existing as a racemic mixture of the (R)- and (S)-enantiomers. nih.gov Levocetirizine (B1674955) is the active (R)-enantiomer. nih.gov Preclinical and clinical studies have shown no evidence of chiral inversion of levocetirizine, indicating its configurational stability. nih.gov The introduction of deuterium is not expected to alter this inherent stability, as the chiral center itself is not typically the site of deuteration aimed at modifying metabolism. The primary purpose of deuteration in this context is to influence metabolic rates, not to affect the stereochemical integrity of the molecule. juniperpublishers.com

In Vitro Metabolic Stability Profiling of (S)-Cetirizine-d4 in Hepatic Microsomes and Cell Lines

The metabolic stability of a drug candidate is a critical parameter evaluated during preclinical development. springernature.comresearchgate.net In vitro systems, such as liver microsomes and hepatocytes, are commonly used to assess how quickly a compound is metabolized. researchgate.netnih.gov These systems contain the primary enzymes responsible for drug metabolism, including cytochrome P450s. nih.gov

By incubating (S)-Cetirizine-d4 with hepatic microsomes or cell lines, researchers can determine its intrinsic clearance and metabolic half-life. researchgate.netnuvisan.com The expectation is that the deuteration at metabolically vulnerable positions would lead to a decreased rate of metabolism compared to its non-deuterated counterpart. juniperpublishers.com This would be observed as a longer half-life and lower intrinsic clearance in these in vitro assays. juniperpublishers.com Studies on other deuterated compounds have demonstrated this principle, showing increased half-lives in both rat and human liver microsomes. juniperpublishers.com

Parameter Description Relevance for (S)-Cetirizine-d4
Intrinsic Clearance (Clint) The inherent ability of the liver to metabolize a drug.A lower Clint for (S)-Cetirizine-d4 compared to the non-deuterated form would indicate improved metabolic stability.
Metabolic Half-life (t1/2) The time it takes for 50% of the drug to be metabolized.A longer t1/2 for (S)-Cetirizine-d4 would suggest a slower rate of metabolism.

Preclinical Pharmacokinetic Research in Non-Human Biological Systems

Preclinical pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.govresearchgate.net For (S)-Cetirizine-d4, these studies would aim to characterize its pharmacokinetic profile and determine if the anticipated benefits of deuteration observed in vitro translate to an in vivo setting.

Excretion Pathways and Mass Balance Studies in Preclinical Models

Specific mass balance and excretion pathway studies for (S)-Cetirizine-d4 (dihydrochloride) in preclinical models are not extensively detailed in publicly available literature. However, comprehensive data from its non-deuterated parent compound, cetirizine, provides a strong basis for understanding its likely in vivo disposition.

The process of deuteration, where four hydrogen atoms are replaced with deuterium, is not anticipated to fundamentally alter the primary excretion pathways of the molecule. The kidneys are expected to remain the principal organ of elimination for (S)-Cetirizine-d4. However, the kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, could potentially influence the rate of excretion, although this is generally a minor effect for compounds that are not heavily metabolized. The primary value of deuteration in this context lies in its utility as a stable-isotope label for quantitative bioanalysis, rather than to intentionally alter the excretion profile.

Identification and Quantification of Metabolites of Deuterated Cetirizine in Non-Human Biological Matrices

The identification and quantification of metabolites are critical components of preclinical drug development. nih.gov For cetirizine, metabolism is limited. The major active entity in circulation is the parent drug itself. Cetirizine undergoes some degree of oxidative O-dealkylation to a metabolite with negligible antihistaminic activity. nih.gov

Specific studies identifying and quantifying metabolites unique to (S)-Cetirizine-d4 in non-human biological matrices have not been a primary focus of published research. This is largely because deuteration at non-metabolically active sites is unlikely to introduce new metabolic pathways. The primary application of (S)-Cetirizine-d4 is as a stable isotope-labeled internal standard for the highly sensitive and selective quantification of cetirizine in biological samples, such as plasma, using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

In this application, (S)-Cetirizine-d4 is added to biological samples during analysis. Its chemical and physical properties are nearly identical to the non-deuterated analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. biopharmaservices.com However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous compound by the mass spectrometer. This co-analysis allows for precise quantification of the non-deuterated drug by correcting for any variability during the analytical process. The successful use of (S)-Cetirizine-d4 as an internal standard relies on the assumption that its metabolic fate is identical to that of (S)-cetirizine, with the vast majority remaining as the parent compound.

Table 1: Analytical Parameters for Cetirizine Quantification using Cetirizine-d4 Internal Standard

Parameter Value Reference
Analytical Method LC-MS/MS nih.gov
Internal Standard Cetirizine-d4 nih.gov
Monitored Reaction (Cetirizine) 389.26 → 165.16, 201.09 m/z nih.gov
Monitored Reaction (Cetirizine-d4) 393.09 → 165.15, 201.10 m/z nih.gov

This table presents typical mass spectrometry parameters used for the quantification of cetirizine with its deuterated internal standard.

Research on Potential Pharmacodynamic Implications of Deuteration in Preclinical Models

The pharmacodynamic effects of cetirizine are primarily mediated through its high affinity and selectivity as an antagonist for the histamine (B1213489) H1 receptor. medchemexpress.com Research into the pharmacodynamic implications of deuterating cetirizine focuses on ensuring that the isotopic labeling does not significantly alter its interaction with its biological target.

In Vitro Receptor Binding Studies with Deuterated Analogs

In vitro receptor binding assays are essential for characterizing the affinity of a drug for its target receptor. Studies on the non-deuterated enantiomers of cetirizine have demonstrated that the (R)-enantiomer (levocetirizine) possesses a significantly higher binding affinity for the human H1 histamine receptor compared to the (S)-enantiomer (the distomer). nih.govnih.gov

Competition binding experiments have determined the inhibitor constant (Ki), a measure of binding affinity, for both enantiomers. The (S)-enantiomer exhibits a lower affinity, as shown in the table below.

Table 2: Binding Affinity of Cetirizine Enantiomers to Human H1 Histamine Receptor

Compound Ki (nM) Reference
Levocetirizine ((R)-cetirizine) 3 nih.gov
(S)-cetirizine 100 nih.gov

This table shows the binding affinities of the (R) and (S) enantiomers of cetirizine to the human H1 histamine receptor.

The deuteration in (S)-Cetirizine-d4 is specifically at positions on the ethyl ether side chain, which are not directly involved in the key interactions with the amino acid residues of the H1 receptor binding pocket. nih.gov Therefore, it is scientifically reasonable to conclude that the deuteration in (S)-Cetirizine-d4 does not significantly alter its binding affinity for the H1 receptor compared to the non-deuterated (S)-cetirizine. The primary determinant of its pharmacodynamic activity remains the stereochemistry of the chiral center.

Cellular Assays for Investigating Biological Activities of (S)-Cetirizine-d4

Beyond receptor binding, the biological activities of antihistamines can be investigated through various cellular assays. accelevirdx.com Non-deuterated cetirizine has been shown to possess anti-inflammatory properties in addition to its H1-antagonism. For instance, it can inhibit eosinophil chemotaxis, a key process in the allergic inflammatory response, and modulate the expression of certain cell adhesion molecules. medchemexpress.commedchemexpress.com

Studies on human airway fibroblasts have demonstrated that cetirizine can dose-dependently inhibit cell proliferation and reduce the upregulation of intercellular adhesion molecule-1 (ICAM-1 or CD54) induced by pro-inflammatory cytokines like interferon-gamma. nih.gov

While specific cellular assay data for (S)-Cetirizine-d4 is not available, its structural and chemical similarity to (S)-cetirizine suggests it would exhibit comparable activity in these assays. The primary utility of (S)-Cetirizine-d4 in this context would be as a tool for mechanistic studies, for example, to act as an internal standard for quantifying the uptake or effect of the non-deuterated drug in a cellular system.

Application of (S)-Cetirizine-d4 (dihydrochloride) as a Mechanistic Research Probe

The most prominent application of (S)-Cetirizine-d4 (dihydrochloride) in preclinical research is as a mechanistic probe, specifically as a stable isotope-labeled internal standard for quantitative bioanalysis. nih.govmedchemexpress.commedchemexpress.com This is a critical role in pharmacokinetic and toxicokinetic studies, as well as in bioequivalence studies comparing different formulations of cetirizine. researchgate.netnih.gov

The use of a stable isotope-labeled internal standard like (S)-Cetirizine-d4 is considered the gold standard in quantitative mass spectrometry. biopharmaservices.com Because it has the same chemical structure and retention time as the analyte (cetirizine), it can accurately account for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer. This ensures a high degree of accuracy and precision in determining the true concentration of cetirizine in complex biological matrices like plasma or urine from preclinical study subjects. scilit.comewha.ac.krresearchgate.net

By enabling precise quantification, (S)-Cetirizine-d4 is an indispensable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of cetirizine in preclinical models, thereby providing essential data for understanding its mechanism of action and for the design of clinical studies.

Computational and Theoretical Approaches in Deuterated Chiral Compound Research

Molecular Modeling and Simulation of Deuterated (S)-Cetirizine (dihydrochloride) Interactions

Molecular modeling and simulation techniques offer a powerful lens through which to examine the subtle yet significant impact of deuteration on the interaction of (S)-Cetirizine with its biological targets. While specific molecular dynamics (MD) simulations for (S)-Cetirizine-d4 are not extensively published, the principles can be inferred from studies on its non-deuterated enantiomers and general knowledge of deuterium's effects.

Computational models have been used to estimate the binding energies of cetirizine (B192768) enantiomers to the hH1R. nih.gov Similar calculations could be performed for (S)-Cetirizine-d4 to predict whether deuteration leads to a more stable drug-receptor complex. These computational approaches can provide valuable structural and energetic information that is often difficult to obtain through experimental methods alone. nih.gov

Table 1: Key Interactions of Cetirizine Enantiomers with the Histamine (B1213489) H1 Receptor

Interacting ResidueType of InteractionSignificance
Lys191ElectrostaticImportant for the binding of the carboxylic function of cetirizine. nih.gov
Thr194Hydrogen BondingContributes to the stereoselectivity of binding. nih.gov
Aromatic residuesπ-π stackingStabilizes the phenyl and chlorophenyl rings in the binding pocket.

This table is based on data from studies on non-deuterated cetirizine enantiomers and represents a predictive model for (S)-Cetirizine-d4 interactions.

Quantum Chemical Calculations for Predicting Deuterium (B1214612) Kinetic Isotope Effects and Metabolic Fate

Quantum chemical calculations are fundamental in predicting the deuterium kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. This effect is a cornerstone of the rationale for using deuterated drugs. The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond are generally slower.

For (S)-Cetirizine-d4, quantum chemical methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies of the C-H and C-D bonds in the ethoxy group. These calculations can then be used to predict the magnitude of the primary KIE for metabolic reactions that involve the cleavage of these bonds. Cytochrome P450 (CYP) enzymes are major players in drug metabolism, and their reactions often involve hydrogen atom abstraction. nih.gov By slowing down this metabolic process, deuteration can lead to a longer half-life and increased systemic exposure of the drug.

Predicting the metabolic fate of a deuterated compound is complex. While the primary goal of deuteration is often to block a specific metabolic pathway, it can sometimes lead to "metabolic switching," where the body metabolizes the drug through an alternative pathway. nih.gov In silico tools for metabolism prediction, such as MetaSite, FAME, and GLORYx, can be used to forecast the potential metabolites of (S)-Cetirizine-d4. moldiscovery.comunivie.ac.atcambridgemedchemconsulting.com These programs use various approaches, including expert systems based on known metabolic reactions and machine learning models trained on large datasets of metabolic transformations, to predict the sites of metabolism. univie.ac.atoptibrium.com By inputting the structure of (S)-Cetirizine-d4, these tools can generate a list of probable metabolites, helping to anticipate any potential metabolic switching and guide further experimental studies. researchgate.net

In Silico Prediction of Deuteration Effects on Molecular Properties and Stability

In silico methods are valuable for predicting how deuteration might alter the physicochemical properties and stability of a drug molecule. While the replacement of hydrogen with deuterium is a subtle structural modification, it can influence properties such as lipophilicity and conformational flexibility. nih.govwikipedia.org

Computational tools can calculate various molecular descriptors for (S)-Cetirizine-d4 and compare them to the non-deuterated counterpart. For instance, calculations of conformational and electronic properties can reveal if deuteration leads to changes in the molecule's polarity or its ability to adopt different shapes. nih.gov While significant changes are not generally expected from the d4 substitution in the ethoxy group, these subtle alterations could collectively impact the drug's absorption, distribution, and excretion profile.

The stability of (S)-Cetirizine-d4 (dihydrochloride) can also be assessed computationally. Studies on the solid-state stability of cetirizine dihydrochloride (B599025) have shown its susceptibility to degradation under certain conditions. nih.govptfarm.plnih.govasiapharmaceutics.info Computational stability analysis can be performed to predict if the deuterated form exhibits enhanced stability. These analyses can model the molecule's behavior under various stress conditions, such as changes in temperature and humidity, providing insights into its shelf-life and formulation requirements. researchgate.net

Table 2: Predicted Effects of Deuteration on Molecular Properties of (S)-Cetirizine

Molecular PropertyPredicted Effect of DeuterationRationale
Molecular WeightIncreasedAddition of four neutrons.
LipophilicityMinimal changeDeuterium has a negligible effect on lipophilicity.
Metabolic StabilityIncreasedStronger C-D bonds can slow down metabolism. juniperpublishers.com
Binding AffinityPotentially alteredSubtle changes in vibrational modes and interactions. nih.gov

This table represents predicted effects based on general principles of deuteration and may not reflect the results of specific experimental studies on (S)-Cetirizine-d4.

Structure-Activity Relationship (SAR) Studies Incorporating Deuterated Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com The incorporation of deuterated analogs like (S)-Cetirizine-d4 into SAR studies adds a new dimension to this analysis, focusing on the pharmacokinetic aspects of drug design.

The general SAR of H1-antihistamines is well-established, highlighting the importance of features such as two aryl groups, a connecting moiety (X), and a terminal basic amine group for potent activity. uah.esresearchgate.netmdpi.com In the case of cetirizine, the (S)-enantiomer itself represents a refinement in the SAR, offering a better therapeutic profile than the racemic mixture. nih.gov

Introducing deuterium at specific positions, as in (S)-Cetirizine-d4, is a strategic modification within the established SAR framework. The goal is not to alter the fundamental pharmacophore responsible for H1 receptor binding but to fine-tune the metabolic profile. nih.gov By creating a series of deuterated analogs with deuterium placed at different metabolically labile sites, researchers can systematically study the impact of deuteration on the drug's half-life, clearance, and potential for drug-drug interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the degree and position of deuteration with pharmacokinetic parameters. nih.gov These models can help in predicting the optimal deuteration pattern for achieving the desired therapeutic effect. The inclusion of deuterated analogs in SAR and QSAR studies represents a sophisticated strategy to enhance the properties of existing drugs and to design new chemical entities with improved "drug-like" characteristics. oncodesign-services.com

Future Directions and Emerging Research Avenues for Deuterated S Cetirizine Analogs

The Quest for Precision: Novel Stereoselective Deuteration Methods

Several promising avenues are being explored:

Catalytic Hydrogen Isotope Exchange (HIE): This technique utilizes catalysts, such as iridium or rhodium complexes, to facilitate the exchange of hydrogen atoms with deuterium (B1214612) from a deuterium source like heavy water (D₂O). researchgate.netnih.gov Recent advancements have demonstrated the potential for high selectivity and efficiency under mild reaction conditions. researchgate.net

Transition-Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct replacement of a specific C-H bond with a C-D bond, offering remarkable precision. researchgate.net Palladium and rhodium catalysts have shown particular promise in this area. researchgate.net

Photocatalysis: The use of light to drive chemical reactions offers a greener and more controlled approach to deuteration. researchgate.net Researchers are investigating photocatalytic methods for distal C(sp³)-D bond formation, enabling deuteration at positions further away from functional groups. researchgate.net

These evolving methodologies aim to provide more direct, scalable, and cost-effective routes to stereoselectively deuterated compounds like (S)-Cetirizine-d4, ultimately accelerating their development and availability for further research. nih.gov

A Holistic View: Integrating Multi-Omics in Deuterated Drug Metabolism Research

Understanding how the body processes deuterated drugs is paramount. The integration of "multi-omics" approaches, which involve the comprehensive analysis of various biological molecules, is set to revolutionize our understanding of deuterated drug metabolism. nih.govnih.gov This includes:

Metabolomics: This field focuses on the systematic identification and quantification of the complete set of small-molecule metabolites in a biological system. youtube.com By comparing the metabolic profiles of the deuterated drug and its non-deuterated counterpart, researchers can gain detailed insights into how deuteration alters metabolic pathways. nih.gov

Proteomics: This involves the large-scale study of proteins, their structures, and their functions. Proteomics can help identify the specific enzymes (like cytochrome P450s) involved in the metabolism of deuterated drugs and how their activity might be altered. nih.gov

By combining data from metabolomics, proteomics, and other omics fields like genomics and transcriptomics, researchers can build a more complete and dynamic picture of the drug's journey through the body. nih.govmetabolon.com This integrated approach will be crucial for predicting potential drug-drug interactions and understanding the full pharmacological impact of deuteration. nih.gov

Unraveling Complexity: Advanced Analytical Platforms for Deuterated Chiral Mixtures

The analysis of chiral compounds, molecules that are mirror images of each other, presents unique challenges. Deuteration adds another layer of complexity. To address this, the development of advanced analytical platforms is essential for accurately separating and quantifying the components of complex deuterated chiral mixtures.

Future platforms will likely integrate multiple sophisticated techniques, including:

Advanced Chromatography: Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) coupled with chiral stationary phases will continue to be refined for higher resolution and faster analysis times.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification and differentiation of deuterated and non-deuterated compounds and their metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including those that utilize deuterium's unique properties, can provide detailed structural information and help to precisely locate the position of deuterium within the molecule.

The combination of these techniques will provide a powerful toolkit for the comprehensive characterization of deuterated chiral drugs and their metabolites, ensuring their quality, purity, and stability.

Beyond the Standard: Exploring Deuterated Chiral Analogs in Non-Traditional Preclinical Models

To better predict the clinical performance of deuterated chiral analogs like (S)-Cetirizine-d4, researchers are moving beyond traditional preclinical models. The use of more sophisticated and physiologically relevant systems will provide more accurate insights into drug efficacy and safety.

Emerging non-traditional models include:

Organ-on-a-Chip Technology: These microfluidic devices contain living cells that mimic the structure and function of human organs, such as the liver or gut. They offer a more human-relevant system for studying drug metabolism and toxicity compared to traditional cell cultures or animal models.

3D Bioprinting: This technology allows for the creation of three-dimensional tissue and organ structures, providing a more complex and realistic environment for preclinical testing.

Advanced Animal Models: The development of "humanized" animal models, where animal genes are replaced with their human counterparts, can provide more accurate predictions of how a drug will behave in humans.

By employing these innovative preclinical models, researchers can gain a deeper understanding of the therapeutic potential and potential liabilities of deuterated chiral analogs before they enter human clinical trials, ultimately leading to the development of safer and more effective medicines.

Q & A

Q. How is (S)-Cetirizine-d4 synthesized, and what analytical methods validate its isotopic purity?

(S)-Cetirizine-d4 is synthesized by replacing four hydrogen atoms with deuterium at specific positions in the cetirizine backbone. This is typically achieved via deuterium exchange reactions or using deuterated precursors during synthesis. To confirm isotopic purity, researchers employ:

  • Nuclear Magnetic Resonance (NMR) : To verify deuterium incorporation at targeted positions.
  • Mass Spectrometry (MS) : For molecular weight confirmation (465.83 g/mol) and isotopic enrichment analysis.
  • High-Performance Liquid Chromatography (HPLC) : To assess chemical purity (>98%) and distinguish it from non-deuterated analogs .

Q. What are the optimal solubility and storage conditions for (S)-Cetirizine-d4 in experimental settings?

  • Solubility :
  • In vitro : Dissolves best in DMSO; alternatives include ethanol, water, or DMF. For aqueous solutions, use co-solvents like Tween 80 or PEG300 .
  • In vivo : Formulate using DMSO:Corn oil (10:90) or DMSO:SBE-β-CD (10:90) for stable suspensions .
    • Storage : Store powder at -20°C (3 years) or 4°C (2 years). Prepared solutions are stable at -80°C for 6 months or -20°C for 1 month .

Q. How does deuterium labeling influence the pharmacological activity of (S)-Cetirizine-d4 compared to its non-deuterated form?

Deuterium labeling does not alter the primary H1 receptor antagonism but may affect pharmacokinetics (PK). For example, deuterium can slow metabolic degradation by the "isotope effect," prolonging half-life. Researchers should compare PK profiles (e.g., clearance rates, AUC) between deuterated and non-deuterated forms using LC-MS/MS in preclinical models .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro and in vivo efficacy data for (S)-Cetirizine-d4?

Discrepancies often arise from solubility differences or tissue-specific metabolism. To address this:

  • Step 1 : Validate in vitro solubility using physiologically relevant buffers (e.g., PBS with 0.01% Tween 80).
  • Step 2 : Perform parallel in vivo PK/PD studies in rodent models, monitoring plasma and tissue concentrations.
  • Step 3 : Use compartmental modeling to correlate in vitro potency (e.g., IC50) with in vivo exposure metrics (e.g., Cmax, Tmax) .

Q. What methodologies can quantify deuterium’s impact on metabolic pathways of (S)-Cetirizine-d4?

  • Stable Isotope Tracing : Administer (S)-Cetirizine-d4 alongside non-deuterated cetirizine in a crossover study. Use LC-HRMS to track deuterated metabolites (e.g., hydroxylated or glucuronidated forms).
  • Enzyme Inhibition Assays : Incubate with CYP450 isoforms (e.g., CYP3A4) to measure kinetic isotope effects (KIEs) on metabolic rates .

Q. How can researchers address batch-to-batch variability in deuterium enrichment during quality control?

  • Quality Control (QC) Protocols :
  • Require certificates of analysis (COA) with isotopic purity (>98%) and residual solvent data.
  • Validate each batch via NMR (deuterium position) and MS (isotopic abundance).
    • Statistical Controls : Include internal standards in assays to normalize inter-batch variability .

Q. What experimental controls are critical when studying (S)-Cetirizine-d4’s off-target effects in neurological models?

  • Negative Controls : Use non-deuterated cetirizine to isolate isotope-specific effects.
  • Vehicle Controls : Account for solvent impacts (e.g., DMSO neurotoxicity at high concentrations).
  • Blinding : Ensure experimenters are blinded to treatment groups to reduce bias in behavioral assays .

Data Analysis & Contradiction Resolution

Q. How should conflicting data on (S)-Cetirizine-d4’s stability in aqueous solutions be resolved?

  • Replicate Under Controlled Conditions : Prepare fresh solutions in pH-adjusted buffers (e.g., pH 7.4 PBS) and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Environmental Factors : Test stability under varying temperatures (4°C vs. 25°C) and light exposure. Publish raw chromatograms to enable cross-lab comparisons .

Q. What statistical approaches are recommended for analyzing dose-response data with (S)-Cetirizine-d4 in heterogeneous tissue samples?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
  • Bootstrap Analysis : Estimate confidence intervals for parameters in small-sample studies.
  • Meta-Analysis : Aggregate data from multiple studies to identify trends masked by individual variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.